1,1,3-Trimethyl-1H-indene
Overview
Description
1,1,3-Trimethyl-1H-indene is an organic compound with the molecular formula C12H14 and a molecular weight of 158.24 g/mol . It is also known by its CAS Registry Number 2177-45-9 . This compound is characterized by its indene ring structure, which is substituted with three methyl groups at positions 1 and 3. It appears as a colorless crystalline solid or a slightly yellow solid .
Preparation Methods
1,1,3-Trimethyl-1H-indene can be synthesized through various synthetic routes. One common method involves the alkylation of indene with methylating agents under specific reaction conditions. For example, the reaction of indene with methyl iodide in the presence of a strong base like sodium hydride can yield this compound . Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,1,3-Trimethyl-1H-indene undergoes several types of chemical reactions, including:
Scientific Research Applications
1,1,3-Trimethyl-1H-indene has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,3-trimethyl-1H-indene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes and receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1,1,3-Trimethyl-1H-indene can be compared with other similar compounds such as:
1,1,3-Trimethyl-3-phenylindane: A derivative with a phenyl group, which exhibits different chemical and physical properties due to the additional aromatic ring.
Indane-1,3-dione: Another related compound with a diketone structure, used extensively in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,1,3-trimethylindene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9-8-12(2,3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQUBQQRVARIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343289 | |
Record name | 1,1,3-Trimethyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-45-9 | |
Record name | 1,1,3-Trimethyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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